molecular formula C17H17N3O2 B11571039 (5E)-3-ethyl-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione

(5E)-3-ethyl-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione

Cat. No.: B11571039
M. Wt: 295.34 g/mol
InChI Key: IAGSYVMVZCVKJZ-GXDHUFHOSA-N
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Description

The compound you’ve mentioned is an intriguing molecule with a complex structure. Let’s break it down:

    Chemical Name: (5E)-3-ethyl-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione

    IUPAC Name: 3-ethyl-5-[(1-prop-2-en-1-yl-1H-indol-3-yl)methylidene]imidazolidine-2,4-dione

This compound combines an imidazolidine ring with an indole moiety, making it a fascinating target for research and applications.

Preparation Methods

Synthetic Routes:: The title compound can be synthesized through N-alkylation of methyl indole-5-carboxylate with propargyl bromide. The reaction occurs in toluene with 50% sodium hydroxide under phase-transfer catalysis. Notably, the ester group remains unaffected during this process, and no noticeable alkyne/allene rearrangement occurs .

Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above provides a starting point for large-scale synthesis.

Chemical Reactions Analysis

Reactivity:: The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. For example:

    Oxidation: Oxidizing agents like potassium permanganate or chromic acid may convert functional groups.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas can reduce carbonyl groups.

    Substitution: Nucleophilic substitution reactions may occur at the imidazolidine or indole nitrogen.

Major Products:: The products formed from these reactions will vary based on the specific reaction conditions. Detailed studies are needed to identify major products.

Scientific Research Applications

Chemistry:: Researchers explore this compound’s reactivity, stereochemistry, and potential as a building block for more complex molecules.

Biology and Medicine::

    Antibacterial: Investigate its antibacterial properties.

    Antitumor: Explore its potential as an anticancer agent.

    Anti-inflammatory: Study its effects on inflammation pathways.

Industry::

    Pharmaceuticals: Evaluate its role in drug development.

    Materials Science: Investigate its use in novel materials.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways.

Comparison with Similar Compounds

While I don’t have direct access to a list of similar compounds, researchers can compare this compound with related structures, highlighting its unique features.

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

(5E)-3-ethyl-5-[(1-prop-2-enylindol-3-yl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C17H17N3O2/c1-3-9-19-11-12(13-7-5-6-8-15(13)19)10-14-16(21)20(4-2)17(22)18-14/h3,5-8,10-11H,1,4,9H2,2H3,(H,18,22)/b14-10+

InChI Key

IAGSYVMVZCVKJZ-GXDHUFHOSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CN(C3=CC=CC=C32)CC=C)/NC1=O

Canonical SMILES

CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC=C)NC1=O

Origin of Product

United States

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